molecular formula C11H17N3O3 B13461556 tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)azetidine-1-carboxylate

tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)azetidine-1-carboxylate

Cat. No.: B13461556
M. Wt: 239.27 g/mol
InChI Key: ZEHKSVBZVFONLE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate: is an organic compound that features a pyrazole ring and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, and stirred at room temperature for 15 hours to yield the final product .

Chemical Reactions Analysis

tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. For instance, pyrazole derivatives are known to exhibit biological activities by interacting with multiple targets, suggesting that this compound may modulate the activity of specific enzymes or receptors.

Comparison with Similar Compounds

tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate lies in its combined azetidine and pyrazole ring structures, which provide a versatile scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 3-(5-oxo-1,2-dihydropyrazol-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-7(6-14)8-4-9(15)13-12-8/h4,7H,5-6H2,1-3H3,(H2,12,13,15)

InChI Key

ZEHKSVBZVFONLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=O)NN2

Origin of Product

United States

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